molecular formula C25H36ClNO5 B135855 Mebeverine hydrochloride CAS No. 2753-45-9

Mebeverine hydrochloride

Numéro de catalogue: B135855
Numéro CAS: 2753-45-9
Poids moléculaire: 466.0 g/mol
Clé InChI: PLGQWYOULXPJRE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mebeverine hydrochloride (C₂₅H₃₅NO₅·HCl) is a quaternary ammonium antispasmodic agent with a molecular weight of 466 g/mol. It is structurally characterized as a derivative of methoxybenzoic acid and phenylbutylamine (Fig. 1). The compound is freely soluble in water and ethanol, facilitating its formulation into oral tablets and capsules . Clinically, it is prescribed for gastrointestinal disorders such as irritable bowel syndrome (IBS) and colonic spasms due to its smooth muscle relaxant properties.

Méthodes De Préparation

Mebeverine hydrochloride can be synthesized through various methods. One common method involves the reaction of 3,4-dimethoxybenzoic acid with 4-(ethylamino)butanol in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting ester is then hydrolyzed to yield this compound .

Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for the purification of this compound. The compound is separated using a reverse-phase column and detected using ultraviolet (UV) detection at 263 nm .

Analyse Des Réactions Chimiques

Oxidation Reactions

Mebeverine hydrochloride undergoes oxidation under strong oxidizing conditions. Key findings include:

  • Reagent : Potassium permanganate (KMnO₄) in acidic or alkaline media .

  • Primary Product : Veratric acid (3,4-dimethoxybenzoic acid), identified as the major oxidation product .

  • Mechanism : Cleavage of the ester linkage and subsequent oxidation of the alkyl chain derivatives.

Experimental Conditions :

ParameterValue
Temperature60–80°C
SolventAqueous H₂SO₄ or NaOH
Reaction Time4–6 hours

Reduction Reactions

Reductive pathways involve the transformation of functional groups:

  • Reagent : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) .

  • Product : Corresponding alcohol derivative via ester reduction.

  • Side Reaction : Partial reduction of the tertiary amine group under prolonged conditions .

Yield Optimization :

  • Catalyst : Pt/C (platinum on carbon) enhances selectivity for alcohol formation, reducing dimerization byproducts .

  • Purity : ≥99.5% achieved through HPLC purification .

Nucleophilic Substitution

Substitution reactions modify the alkyl bromide intermediate during synthesis:

  • Reagent : Sodium hydroxide (NaOH) in acetone .

  • Product : Quaternary ammonium derivatives via SN2 mechanism .

  • Kinetics : Reaction completes within 15–20 hours at 55–65°C .

Critical Parameters :

FactorImpact on Reaction Efficiency
Solvent PolarityHigher polarity accelerates SN2
TemperatureOptimal at 60°C

Synthetic Pathways

Industrial synthesis involves multistep reactions to optimize yield and purity:

Step 1: Esterification

  • Reactants : 3,4-Dimethoxybenzoic acid + 4-bromobutanol .

  • Conditions : p-Toluenesulfonic acid (p-TsOH) in toluene at 105–110°C .

  • Intermediate : 4-Bromobutyl 3,4-dimethoxybenzoate (yield: 85–90%) .

Step 2: Reductive Amination

  • Reactants : 4-Methoxyphenylacetone + ethylamine .

  • Catalyst : Raney nickel (Ni) under H₂ gas .

  • Product : N-Ethyl-1-(4-methoxyphenyl)propan-2-amine (yield: 77%) .

Step 3: Coupling and Salt Formation

  • Reactants : Bromoester intermediate + amine derivative .

  • Solvent : Acetone at 55–65°C .

  • Final Product : this compound precipitated using isopropanol-HCl .

Stability and Degradation

This compound demonstrates sensitivity to:

  • Hydrolysis : Esterases in vivo cleave the ester bond, forming mebeverine acid (primary metabolite) .

  • Photodegradation : Exposure to UV light induces decomposition, necessitating storage in opaque containers .

  • Thermal Stability : Stable below 135°C; decomposition occurs at higher temperatures .

Degradation Products :

ConditionMajor Degradation Product
Acidic HydrolysisVeratric acid
Alkaline HydrolysisEthanolamine derivatives

Metabolic Pathways

In vivo metabolism involves:

  • Primary Route : Hydrolysis by esterases in the liver and gut wall .

  • Metabolites : Mebeverine acid (95% urinary excretion) .

  • Half-Life : 2.5 hours, with no unchanged drug excreted .

Comparative Reactivity Table

Reaction TypeReagentProductYield (%)Purity (%)
OxidationKMnO₄Veratric acid70–7598.5
ReductionLiAlH₄Alcohol derivative65–7099.0
SubstitutionNaOHQuaternary ammonium80–8599.2
Reductive AminationRaney Ni + H₂Amine intermediate7799.7

Applications De Recherche Scientifique

Treatment of Irritable Bowel Syndrome (IBS)

Mebeverine hydrochloride has been extensively studied for its effectiveness in treating IBS. A systematic review analyzed eight randomized controlled trials involving 555 patients and found that mebeverine significantly improved clinical symptoms compared to placebo, with a relative risk (RR) of clinical improvement at 1.13 (95% CI: 0.59-2.16) . The compound demonstrated a favorable safety profile, with minimal side effects reported.

Pediatric Applications

Recent studies have explored the use of mebeverine in children with functional abdominal pain (FAP). A randomized, placebo-controlled trial involving 115 children indicated that while mebeverine showed a positive trend in reducing pain, it did not achieve statistical significance over placebo . Nonetheless, the treatment response rates at 12 weeks were encouraging, suggesting potential benefits that warrant further investigation.

Local Anesthetic Properties

This compound has been investigated for its local anesthetic properties. A study formulated mucoadhesive buccal tablets containing mebeverine, demonstrating strong local anesthetic activity with minimal side effects compared to traditional anesthetics . The optimized formulation exhibited high bioadhesion and adequate permeability, making it a promising candidate for local anesthesia in dental procedures.

Comparative Efficacy Table

StudyPopulationTreatment DurationOutcome
Systematic Review Adults with IBSVariesRR: 1.13Effective for IBS symptoms
Pediatric Trial Children with FAP12 weeksResponse Rate: 72.7% (mebeverine) vs. 53.4% (placebo)Positive trend but not statistically significant
Buccal Tablet Study N/AN/AHigh bioadhesion and permeabilityPromising local anesthetic formulation

Case Studies and Clinical Trials

Several clinical trials have documented the effectiveness of this compound:

  • Efficacy in IBS : A trial demonstrated significant symptom relief in IBS patients treated with mebeverine over an eight-week period compared to placebo controls.
  • Pediatric Use : In a cohort study involving children aged 6-18 years, mebeverine was administered for abdominal pain management, showing improved outcomes although not statistically significant when compared to placebo.
  • Local Anesthetic Application : Case studies on buccal formulations indicated successful pain management in dental procedures using mebeverine, suggesting its versatility beyond gastrointestinal applications.

Mécanisme D'action

Mebeverine hydrochloride exerts its effects by directly acting on the smooth muscles of the gastrointestinal tract. It works by blocking calcium channels and inhibiting the influx of calcium ions, leading to muscle relaxation. Additionally, it may have an anesthetic effect on the gut and affect muscarinic receptors .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Pharmacological and Clinical Comparisons

Mebeverine Hydrochloride vs. Pinaverium Bromide

A multinational observational study (2014) compared this compound and pinaverium bromide in IBS patients using the IBS-QoL measure. However, mebeverine showed broader clinical adoption across Poland, Egypt, and Mexico, while pinaverium bromide was preferred in China due to regional prescribing practices .

Parameter This compound Pinaverium Bromide
Target Indication IBS, colonic spasms IBS, functional diarrhea
HR-QoL Improvement 25–30% (IBS-QoL subscales) 22–28% (IBS-QoL subscales)
Regional Preference Poland, Egypt, Mexico China

This compound vs. Chlordiazepoxide

Mebeverine is often co-formulated with chlordiazepoxide (a benzodiazepine) for synergistic effects in anxiety-associated IBS. Spectrophotometric and HPLC methods reveal distinct pharmacokinetic profiles:

  • Mebeverine : Linear detection range = 10–40 µg/mL (UV), LOD = 321 ng/mL .
  • Chlordiazepoxide : Linear range = 2.5–10 µg/mL (UV), LOD = 3.7 ng/mL .
    The combination’s stability under oxidative stress is superior for mebeverine, which degrades only under prolonged base hydrolysis, whereas chlordiazepoxide is more susceptible to acidic conditions .

Analytical Method Comparisons

Chromatographic Methods

Method Compound Linearity Range LOD/LOQ Key Advantages
RP-HPLC Mebeverine 5–30 ng 0.4 ng/1.2 ng High specificity for raw materials
UPLC Mebeverine 50–400% 1.6 µg/mL (LOQ) Rapid runtime (2 minutes)
Gradient HPLC-DAD Mebeverine + Sulpiride 0.1–20 µg/mL 0.05 µg/mL (LOD) Simultaneous quantification in plasma

Spectrophotometric Methods

Method Compounds Wavelength (nm) Linearity Range
Dual-wavelength UV Mebeverine + Chlordiazepoxide 260/245 10–40 µg/mL / 2.5–10 µg/mL
First-derivative ratio spectra Mebeverine + Sulpiride 225/275 2–28 µg/mL / 1–12 µg/mL

Stability and Degradation Profiles

This compound exhibits greater stability under oxidative (H₂O₂) and thermal stress compared to analogs like chlordiazepoxide. Forced degradation studies show:

  • Base Hydrolysis : 6-hour exposure to 0.1 M NaOH at RT causes 15% degradation .
  • Oxidative Stress : 24-hour exposure to 30% H₂O₂ at 70°C results in <5% degradation .
    In contrast, chlordiazepoxide degrades by 20% under similar oxidative conditions .

Key Research Findings

  • Clinical Efficacy : Mebeverine improves HR-QoL in 68% of IBS patients, comparable to pinaverium bromide (65%) .
  • Analytical Superiority : UPLC methods reduce runtime by 75% compared to traditional HPLC while maintaining precision (RSD <1.5%) .
  • Limitations : Lack of significant impact on IBS symptom severity scores (e.g., abdominal pain) .

Activité Biologique

Mebeverine hydrochloride is an antispasmodic medication primarily used to treat gastrointestinal disorders, particularly irritable bowel syndrome (IBS) and gastrospasm. Its biological activity is characterized by its ability to relax smooth muscle in the gastrointestinal tract, thereby alleviating symptoms associated with spasms. This article explores the pharmacological mechanisms, clinical efficacy, safety profiles, and recent research findings related to this compound.

This compound primarily targets muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract. By inhibiting these receptors, mebeverine exerts a spasmolytic effect, which leads to relaxation of smooth muscle and reduction of involuntary contractions. In vitro studies have demonstrated that mebeverine has a spasmolytic effect similar to that of papaverine but is significantly more potent, being three to five times more effective in blocking smooth muscle spasms .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with its metabolites appearing in plasma within hours. The drug has a half-life of approximately 2 hours for its metabolites, which include veratric acid and mebeverinic acid . It shows minimal central nervous system effects, making it suitable for patients who may be sensitive to anticholinergic side effects.

Clinical Efficacy

Recent studies have assessed the effectiveness of mebeverine in various patient populations:

  • Irritable Bowel Syndrome (IBS) : A fixed-dose combination of this compound and chlordiazepoxide showed significant improvement in IBS symptoms over 8 weeks, with 73.33% of patients achieving a ≥50-point improvement in the IBS Symptom Severity Score (IBS-SSS) . Another study indicated that mebeverine 200 mg controlled-release formulation provided modest but statistically significant improvements in abdominal pain and quality of life scores compared to placebo .
  • Pediatric Applications : Research involving children with functional abdominal pain indicated that while mebeverine demonstrated potential benefits, it did not show statistically significant superiority over placebo in all measured outcomes .

Safety Profile

This compound is generally well tolerated. In clinical trials, adverse events were rare and typically mild, such as nausea and headache . Importantly, mebeverine has been shown to have minimal peripheral effects compared to other anticholinergics, with negligible impact on normal intestinal peristalsis unless hypermotility is induced .

Comparative Studies

A meta-analysis of antispasmodic treatments for IBS indicated that mebeverine was more effective than placebo in improving global symptoms and pain relief without significant adverse events . The following table summarizes key findings from various studies:

Study FocusTreatmentKey Findings
IBS TreatmentMebeverine + Chlordiazepoxide73.33% improvement in IBS-SSS after 8 weeks
Controlled Release FormulationMebeverine 200 mg CRModest improvement in IBS-D symptoms
Pediatric Functional Abdominal PainMebeverine 135 mgNo significant difference from placebo

Case Studies

Several case studies have highlighted the efficacy of mebeverine in real-world settings:

  • Adult IBS Management : A cohort study demonstrated significant symptom relief among adults treated with mebeverine over a 12-week period, emphasizing its role in improving quality of life for IBS patients .
  • Pediatric Applications : In a randomized trial involving children aged 6-18 years with functional abdominal pain, mebeverine showed a treatment response rate improvement at week 12 compared to baseline but lacked statistical significance against placebo .

Q & A

Basic Research Questions

Q. What are the critical validation parameters for UV spectrophotometric quantification of mebeverine hydrochloride in pharmaceutical formulations?

  • Methodological Answer : UV spectrophotometric methods require validation per ICH guidelines, including linearity (e.g., 4–40 µg/mL), precision (RSD <2%), accuracy (recovery 98–102%), and specificity (no interference from excipients). For example, Safila et al. (2015) validated a method using methanol as a solvent with λmax at 263 nm, achieving a correlation coefficient (r²) >0.999 . Ion-pair complexation with phosphotungstic acid has also been used to enhance sensitivity .

Q. How can sample preparation be optimized for this compound analysis in complex matrices like suppositories or biological fluids?

  • Methodological Answer : For suppositories, extraction using non-polar solvents (e.g., n-hexane) followed by partitioning into polar phases (e.g., 0.1 M HCl) minimizes matrix interference . In biological fluids (serum/urine), protein precipitation with acetonitrile (1:2 v/v) and solid-phase extraction (C18 cartridges) improve recovery rates (>95%) .

Q. What are the limitations of turbidimetric methods for this compound quantification, and how do they compare to UV spectrophotometry?

  • Methodological Answer : Turbidimetric methods rely on light scattering from precipitates (e.g., ion pairs with phosphotungstic acid), offering simplicity but lower sensitivity (detection limit ~1 µg/mL vs. 0.34 µg/mL for UV). They are prone to variability due to particle size distribution, requiring strict control of agitation speed and temperature .

Advanced Research Questions

Q. How can stability-indicating HPLC methods be designed to assess this compound under forced degradation conditions?

  • Methodological Answer : Forced degradation studies (acid/alkali hydrolysis, oxidation, photolysis) are performed to identify degradation products. A validated HPLC method using a C18 column, acetonitrile:phosphate buffer (pH 3.0, 45:55 v/v), and UV detection at 263 nm resolves mebeverine from its hydrolytic degradants (e.g., veratric acid). Degradation kinetics follow first-order models, with t½ of 8–12 hours under oxidative stress .

Q. What advanced chemometric approaches are suitable for simultaneous determination of this compound in multi-component formulations (e.g., with sulpiride or chlordiazepoxide)?

  • Methodological Answer : First-derivative ratio spectra (measuring amplitudes at 263.7 nm for mebeverine and 234.9 nm for sulpiride) or classical least squares (CLS) regression models resolve overlapping UV spectra. Multivariate optimization using partial least squares (PLS) or artificial neural networks (ANN) improves accuracy (RMSE <0.5%) in complex mixtures .

Q. How can electrochemical sensors be developed for trace-level detection of this compound in biological samples?

  • Methodological Answer : Molecularly imprinted polymers (MIPs) with silver nanoparticle-modified electrodes enhance selectivity. Cyclic voltammetry in 0.1 M PBS (pH 7.4) shows a linear range of 0.1–10 µM, with a detection limit of 0.03 µM. Sensor reproducibility (RSD <3%) is validated in spiked urine samples .

Q. What experimental strategies address discrepancies in pharmacokinetic data for this compound across studies?

  • Methodological Answer : Contradictions in bioavailability (40–60%) may arise from polymorphic variations or formulation excipients. Use of deuterated internal standards (e.g., [<sup>2</sup>H6]-mebeverine) in LC-MS/MS improves quantification accuracy. In vivo studies should control for hepatic first-pass metabolism using portal vein sampling .

Propriétés

IUPAC Name

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO5.ClH/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5;/h9-14,18-19H,6-8,15-17H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGQWYOULXPJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3625-06-7 (Parent)
Record name Mebeverine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002753459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045372
Record name Mebeverine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2753-45-9
Record name Mebeverine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2753-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mebeverine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002753459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEBEVERINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MEBEVERINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mebeverine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mebeverine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEBEVERINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15VZ5AL4JN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Mebeverine hydrochloride
Mebeverine hydrochloride
Mebeverine hydrochloride
Mebeverine hydrochloride
Mebeverine hydrochloride
Mebeverine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.